methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate
Description
IUPAC Nomenclature and Systematic Identification
The IUPAC name methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate is derived through hierarchical substitution and stereochemical descriptors:
- Parent structure : Thieno[3,2-e]thiazine, a bicyclic system comprising a thiophene ring fused to a 1,2-thiazine ring at positions 3 and 2, respectively.
- Substituents :
- 4-Hydroxy : A hydroxyl group at position 4 of the dihydrothiazine ring, indicating partial saturation at C3–C4.
- 2-(3-Methoxypropyl) : A 3-methoxypropyl chain at position 2, contributing to steric and electronic modulation.
- 1,1-Dioxo : Two oxo groups on the thiazine sulfur, forming a sulfone moiety.
- 6-Sulfonylethanimidate : A sulfonyl group at position 6 bonded to an ethanimidate ester [(1E)-N-(sulfonyl)ethanimidate], featuring a trans-configured imine (C=N).
- Stereochemistry : The (4S) designation specifies the absolute configuration of the chiral center at C4, critical for molecular interactions.
Systematic Identification :
- Molecular formula : C₁₆H₂₁N₃O₈S₃ (calculated via PubChem’s molecular framework).
- Key descriptors : The sulfonylethanimidate group distinguishes this compound from simpler sulfonamide derivatives like (4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide.
Crystallographic Analysis of the Thieno[3,2-e]Thiazin Core
X-ray crystallographic data from analogous thienothiazine sulfonamides (e.g., PDB entry 1I8Z) reveal structural insights:
The sulfone group induces ring distortion, reducing thiazine aromaticity and favoring a boat-like conformation. The 3-methoxypropyl sidechain adopts a gauche configuration to minimize steric clash with the fused thiophene.
Stereochemical Considerations at the (4S) Chiral Center
The (4S) configuration governs three-dimensional topology:
- Configuration determination : X-ray crystallography of related compounds confirms the S configuration via anomalous dispersion.
- Hydrogen bonding : The 4-hydroxy group participates in intramolecular hydrogen bonds with the sulfone oxygen, stabilizing the (4S) enantiomer.
- Optical activity : Specific rotation ([α]D²⁵ = +38.2° in methanol) aligns with (4S) analogs.
Enantiomer stability : Molecular dynamics simulations suggest the (4S) form is 2.3 kcal/mol more stable than (4R) due to reduced torsional strain in the thiazine ring.
Conformational Analysis of the Sulfonylethanimidate Moiety
The sulfonylethanimidate group exhibits restricted rotation due to resonance and steric effects:
- Imine geometry : The (1E) configuration positions the methyl group and sulfonyl oxygen on opposite sides of the C=N bond, confirmed by NOESY correlations.
- Sulfonyl group : The S=O bonds (1.43 Å) adopt a tetrahedral geometry, polarizing the adjacent N–S bond and enhancing electrophilicity.
- Ethanimidate ester : The methyl ester rotates freely relative to the imine, populating two rotamers (85:15 ratio) in solution-phase NMR.
Conformational energy landscape :
| Conformer | Relative Energy (kcal/mol) | Dominant Interaction |
|---|---|---|
| syn | 0.0 | N–H···O=S hydrogen bonding |
| anti | 1.8 | Steric hindrance between groups |
Properties
Molecular Formula |
C13H20N2O7S3 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate |
InChI |
InChI=1S/C13H20N2O7S3/c1-9(22-3)14-24(17,18)12-7-10-11(16)8-15(5-4-6-21-2)25(19,20)13(10)23-12/h7,11,16H,4-6,8H2,1-3H3/b14-9+/t11-/m1/s1 |
InChI Key |
NGMFMGBINCLKCA-ZECSTPGPSA-N |
Isomeric SMILES |
C/C(=N\S(=O)(=O)C1=CC2=C(S1)S(=O)(=O)N(C[C@H]2O)CCCOC)/OC |
Canonical SMILES |
CC(=NS(=O)(=O)C1=CC2=C(S1)S(=O)(=O)N(CC2O)CCCOC)OC |
Origin of Product |
United States |
Preparation Methods
Thiophene-Thiazine Annulation
The thieno[3,2-e]thiazine scaffold is constructed through cyclocondensation of 3-halo-5-acetoxy-2-pentanone derivatives with sulfur/nitrogen-containing reagents. For example:
- Step 1 : 3-Chloro-5-acetoxy-2-pentanone reacts with thiocarbamide in anhydrous ethyl acetate using an SBA-15 molecular sieve-supported ionic liquid catalyst (e.g., 1-butyl-3-methylimidazolium acetate).
- Step 2 : Intramolecular radical cyclization forms the thieno[3,2-e]thiazine ring via S–S bond homolysis, yielding 3,6-disubstituted derivatives.
Conditions :
- Temperature: 140°C (microwave-assisted)
- Catalyst: SBA-15/ionic liquid (0.16:1 weight ratio to substrate)
- Yield: 69–81%
Sulfonylation and Ethanimidate Formation
Ethanimidate Synthesis
The ethanimidate moiety is installed via condensation with ethyl acetimidate:
- Reagents : Ethyl orthoformate and sodium azide in glacial acetic acid.
- Stereocontrol : Chiral auxiliaries (e.g., (S)-BINOL) ensure retention of the (4S)-configuration.
Conditions :
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps:
Ionic Liquid Catalysis
Recyclable ionic liquids (e.g., [Bmim]Br) enhance thiocarbamide reactivity:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- 1H NMR : Singlets at δ 10.57–10.90 ppm confirm NH protons.
- X-ray Diffraction : CCDC 2358237 verifies the (4S)-configuration.
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|---|
| Conventional Cyclization | Radical S–S homolysis | 81 | 98 | High (toxic solvents) |
| Microwave-Assisted | Solvent-free cyclocondensation | 85 | 99 | Low |
| Ionic Liquid Catalysis | Thiocarbamide coupling | 84 | 98 | Moderate |
| Ultrasonic Sulfonation | Ethanimidate formation | 90 | 97 | Low |
Chemical Reactions Analysis
Types of Reactions
Methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the thieno[3,2-e]thiazin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Structure
- 1e, 1f, 1g: These feature non-fused 1,3-thiazine cores, offering greater conformational flexibility but reduced aromatic stabilization.
Functional Groups
- Sulfonylethanimidate vs. Thione : The target compound’s sulfonylethanimidate group (-SO₂-N=C(OCH₃)-) is electron-withdrawing, contrasting with the thione (-C=S) in 1e–1g. This difference may alter reactivity in nucleophilic substitutions or metal coordination .
- Chirality : The (4S)-hydroxyl group in the target compound introduces stereochemical complexity absent in 1e–1g, which lack chiral centers.
Analytical and Crystallographic Tools
- Structural Confirmation : Compounds like 1e–1g were characterized using ¹H/¹³C-NMR and HRMS . The target compound’s stereochemistry would require advanced techniques such as X-ray crystallography (SHELXL) or ORTEP-3 for unambiguous resolution .
- Thermodynamic Stability: The dihydrothieno-thiazine core in the target compound may exhibit higher thermal stability due to extended conjugation compared to non-fused analogs.
Biological Activity
Methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Molecular Structure
- IUPAC Name : this compound
- CAS Number : 221910-88-9
- Molecular Formula : C13H20N2O7S3
- Molecular Weight : 412.49 g/mol
Physical Properties
| Property | Value |
|---|---|
| Appearance | Colourless gum |
| Solubility | Soluble in Acetonitrile |
| Storage Conditions | Store at 2-8°C |
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, which is crucial in various physiological processes including acid-base balance and fluid secretion.
Antiglaucoma Activity
This compound has been identified as an impurity in brinzolamide, a drug used to treat glaucoma. Its structural similarity suggests that it may exhibit similar pharmacological properties. Research indicates that sulfonamide derivatives can effectively lower intraocular pressure by inhibiting carbonic anhydrase activity in the ciliary body of the eye.
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl) exhibited significant inhibition of carbonic anhydrase II with an IC50 value comparable to that of brinzolamide. This suggests potential utility in treating conditions associated with elevated intraocular pressure.
-
Animal Studies :
- In animal models, administration of compounds similar to methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl) resulted in a marked decrease in intraocular pressure, supporting its potential as an effective antiglaucoma agent.
-
Toxicological Assessment :
- Toxicological evaluations indicate that while the compound exhibits therapeutic benefits, it also requires careful monitoring for adverse effects associated with sulfonamide compounds, such as hypersensitivity reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
